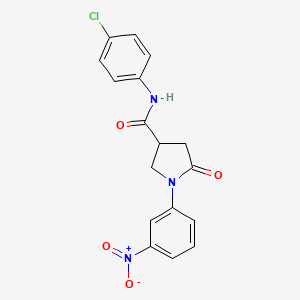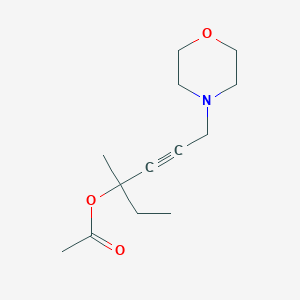
N-(3,4-dichlorophenyl)-4-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4-iodobenzamide, also known as GR24, is a synthetic compound that belongs to the strigolactone family. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development, particularly in the context of plant-microbe interactions. GR24 has been widely used in scientific research to study the mechanism of action and physiological effects of strigolactones.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-4-iodobenzamide involves binding to and activating the strigolactone receptor, which is a member of the α/β-hydrolase family of enzymes. Activation of the receptor leads to downstream signaling events that regulate gene expression and physiological responses in plants.
Biochemical and Physiological Effects:
This compound has been shown to regulate a wide range of physiological processes in plants, including seed germination, root development, shoot branching, and plant-microbe interactions. It has also been shown to regulate the biosynthesis of other plant hormones, such as auxins and cytokinins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dichlorophenyl)-4-iodobenzamide in lab experiments is its high potency and specificity for the strigolactone receptor. This allows for precise control over the concentration and timing of the treatment. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)-4-iodobenzamide and strigolactones. One area of interest is the role of strigolactones in plant-microbe interactions, particularly in the context of symbiotic associations with beneficial microbes. Another area of interest is the potential use of strigolactones as bio-stimulants for crop growth and development. Finally, there is also interest in developing more potent and specific strigolactone analogs for use in scientific research and agricultural applications.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-4-iodobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-iodobenzaldehyde, which is then reacted with 3,4-dichloroaniline to form the corresponding amide. The final step involves the addition of a side chain to the amide using a Grignard reagent. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-4-iodobenzamide has been widely used in scientific research to study the mechanism of action and physiological effects of strigolactones. It has been shown to induce seed germination in parasitic plants, which rely on strigolactones produced by their host plants to germinate. This compound has also been shown to regulate root development and branching, as well as to modulate plant-microbe interactions.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2INO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTGINBJFUNVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)
![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methyl-1H-indole](/img/structure/B4933434.png)
![N-benzyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4933441.png)

![N-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4933461.png)

![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4933482.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B4933489.png)


